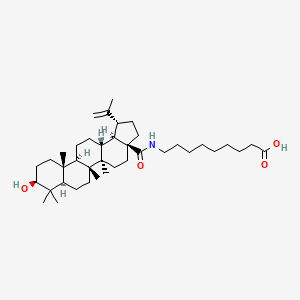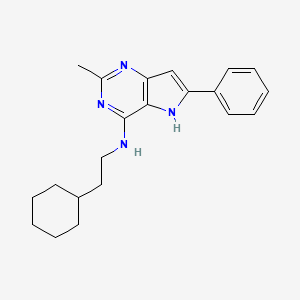
Pedicellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pédicelline est un composé dérivé du pentahydroxybenzène
Méthodes De Préparation
La pédicelline peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction du pentahydroxybenzène avec l'anhydride acétique et l'acide iodhydrique. Le mélange est porté à ébullition pendant plusieurs heures, ce qui entraîne la formation de pédicelline . Une autre méthode implique la méthylation du pentahydroxybenzène en utilisant le sulfate de diméthyle et le carbonate de potassium
Analyse Des Réactions Chimiques
La pédicelline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut être réduite en utilisant du chlorure stanneux et de l'acide chlorhydrique pour former de la dihydropedicinine . Les réactifs couramment utilisés dans ces réactions comprennent l'acide iodhydrique, le sulfate de diméthyle et le chlorure stanneux. Les principaux produits formés à partir de ces réactions comprennent la dihydropedicinine et d'autres dérivés du pentahydroxybenzène .
Applications de la recherche scientifique
La pédicelline a plusieurs applications de recherche scientifique. En chimie, elle est utilisée comme précurseur pour la synthèse d'autres composés. En biologie, elle a été étudiée pour ses propriétés antimicrobiennes potentielles. En médecine, elle pourrait avoir des applications dans le développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action de la pédicelline implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber l'activité de certaines enzymes, conduisant à la perturbation des processus cellulaires. Les voies moléculaires exactes impliquées dans son mécanisme d'action sont encore à l'étude .
Applications De Recherche Scientifique
Pedicellin has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been studied for its potential antimicrobial properties. In medicine, it may have applications in the development of new drugs.
Mécanisme D'action
The mechanism of action of pedicellin involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
La pédicelline est similaire à d'autres composés dérivés du pentahydroxybenzène, tels que la pédicine et la pédicinine . Elle est unique par sa structure chimique et ses propriétés spécifiques.
Propriétés
Numéro CAS |
518-58-1 |
|---|---|
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(E)-1-(2,3,4,5,6-pentamethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H22O6/c1-22-16-15(14(21)12-11-13-9-7-6-8-10-13)17(23-2)19(25-4)20(26-5)18(16)24-3/h6-12H,1-5H3/b12-11+ |
Clé InChI |
BHTMJPHRPUKDBL-VAWYXSNFSA-N |
SMILES isomérique |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



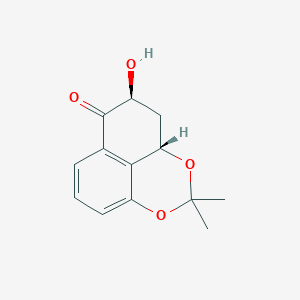
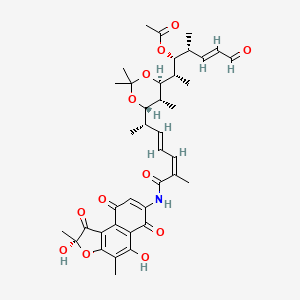
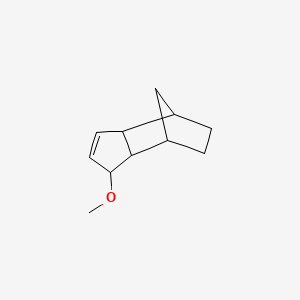
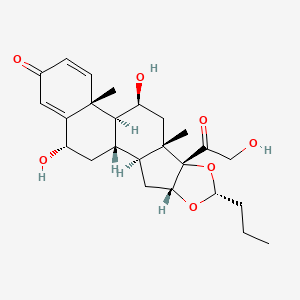

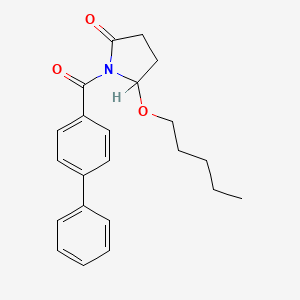
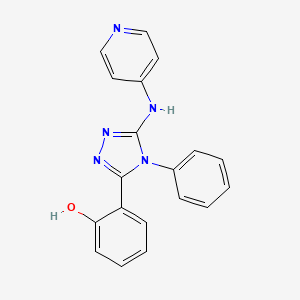
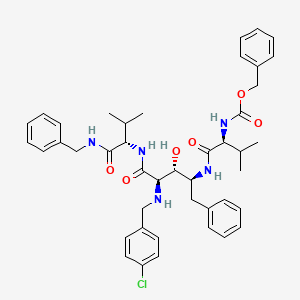
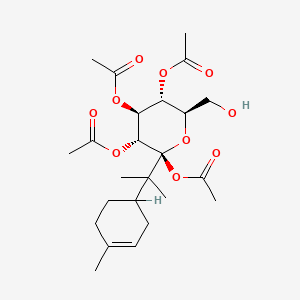
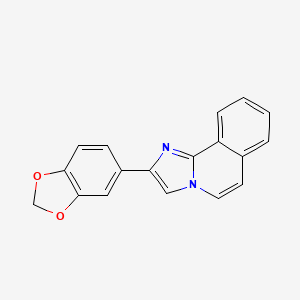
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
